molecular formula C22H17N3O4 B10875045 3-[[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one

3-[[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one

Cat. No.: B10875045
M. Wt: 387.4 g/mol
InChI Key: XVNHNKLSZJISOP-YDZHTSKRSA-N
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Description

3-{[(3,4-Dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone: is a complex organic compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the quinazolinone core with phenoxymethyl halides under basic conditions.

    Attachment of the Dihydroxyphenylmethyleneamino Group: The final step involves the condensation of the intermediate with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted quinazolinones.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs with anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, it can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-{[(3,4-dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, thereby disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    2-Substituted-4(3H)-quinazolinones: These compounds share the quinazolinone core but differ in the substituents, leading to variations in biological activity.

    3-Substituted-4(3H)-quinazolinones: Similar to the target compound but with different substituents at the 3-position.

    2,3-Disubstituted-4(3H)-quinazolinones: These compounds have substitutions at both the 2 and 3 positions, offering a range of biological activities.

Uniqueness

The unique combination of the dihydroxyphenylmethyleneamino and phenoxymethyl groups in 3-{[(3,4-dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

3-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C22H17N3O4/c26-19-11-10-15(12-20(19)27)13-23-25-21(14-29-16-6-2-1-3-7-16)24-18-9-5-4-8-17(18)22(25)28/h1-13,26-27H,14H2/b23-13+

InChI Key

XVNHNKLSZJISOP-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=C(C=C4)O)O

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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